1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine
CAS No.:
Cat. No.: VC15861596
Molecular Formula: C12H20N2S
Molecular Weight: 224.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2S |
|---|---|
| Molecular Weight | 224.37 g/mol |
| IUPAC Name | 1-(6-tert-butylsulfanylpyridin-3-yl)propan-1-amine |
| Standard InChI | InChI=1S/C12H20N2S/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3 |
| Standard InChI Key | KSCUGLOASYTAAN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CN=C(C=C1)SC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a pyridine core substituted with a tert-butylthio (–S–C(CH₃)₃) group at position 6 and a propan-1-amine (–CH₂CH₂CH₂NH₂) moiety at position 3. The tert-butylthio group confers steric bulk and lipophilicity, while the amine side chain enhances hydrogen-bonding potential. Key identifiers include:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1355200-14-4 | |
| Molecular Formula | C₁₂H₂₀N₂S | |
| Molecular Weight | 224.37 g/mol | |
| IUPAC Name | 1-(6-tert-butylsulfanylpyridin-3-yl)propan-1-amine | |
| SMILES | CCC(C1=CN=C(C=C1)SC(C)(C)C)N |
The crystal structure remains unresolved, but computational models predict a planar pyridine ring with the tert-butylthio and amine groups adopting equatorial orientations to minimize steric clashes.
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine involves multi-step strategies, often leveraging nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. A representative pathway includes:
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Introduction of tert-Butylthio Group:
Reacting 6-chloropyridin-3-amine with tert-butyl mercaptan (HS–C(CH₃)₃) in acetone using K₂CO₃ as a base . This step proceeds via SNAr, replacing chlorine with the tert-butylthio group at 60–80°C . -
Propan-1-amine Side Chain Installation:
The 3-position is functionalized via a Mannich reaction or reductive amination. For example, reacting 6-(tert-butylthio)pyridin-3-amine with propionaldehyde under reducing conditions (e.g., NaBH₃CN) yields the target compound.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | tert-Butyl mercaptan, K₂CO₃, acetone, 70°C | 75% | |
| 2 | Propionaldehyde, NaBH₃CN, MeOH | 62% |
Industrial Scalability
Batch processes dominate laboratory synthesis, but continuous-flow systems could enhance efficiency. Catalytic methods using Pd/Cu for C–N coupling remain unexplored but are plausible given success with analogous pyridines .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butylthio group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and dichloromethane. Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under inert gas.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=2.4 Hz, 1H, pyridine-H2), 7.65 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H4), 6.80 (d, J=8.8 Hz, 1H, pyridine-H5), 3.10–3.00 (m, 2H, –CH₂NH₂), 1.75–1.65 (m, 2H, –CH₂CH₂–), 1.45 (s, 9H, –C(CH₃)₃).
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ESI-MS: m/z 225.1 [M+H]⁺ (calculated: 224.37).
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Gloves, lab coat, eye protection | |
| Ventilation | Fume hood required | |
| Storage | –20°C, under N₂ | |
| Disposal | Incineration per local regulations |
Acute toxicity data are unavailable, but primary amines often cause skin/eye irritation. Avoid inhalation and direct contact.
Future Research Directions
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Synthetic Optimization: Explore Pd-catalyzed C–N coupling to improve yields and reduce reaction times.
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Biological Profiling: Screen against bacterial panels and cancer cell lines to identify lead candidates.
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Structural Modification: Introduce fluorinated or chiral groups to enhance bioavailability and target selectivity.
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